molecular formula C17H20N4O4 B8042308 phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate

phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate

Cat. No.: B8042308
M. Wt: 344.4 g/mol
InChI Key: QAPARECEAQBWHF-UHFFFAOYSA-N
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Description

Phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate is a synthetic organic compound characterized by a triazine ring substituted with a phenyl group, a cyclohexyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as phenyl isocyanate, cyclohexylamine, and 6-methyl-1,3,5-triazine-2,4-dione.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 50°C to 100°C. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

In an industrial setting, the synthesis of phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

    Oxidation and Reduction: While the compound is relatively stable, it can participate in oxidation and reduction reactions under specific conditions.

    Hydrolysis: The carbamate group is susceptible to hydrolysis, especially under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

Major Products

    Substitution: Products depend on the nucleophile used; common products include substituted triazines.

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced forms of the triazine ring or the carbamate group.

    Hydrolysis: Phenylamine, cyclohexylamine, and 6-methyl-1,3,5-triazine-2,4-dione.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Polymer Science: It serves as a monomer or cross-linking agent in the synthesis of advanced polymers with specific properties.

Biology and Medicine

    Biological Probes: Used in the development of probes for studying biological processes at the molecular level.

Industry

    Agriculture: Potential use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants.

    Materials Science: Utilized in the development of high-performance materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenyl N-(3-cyclohexyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate: Lacks the methyl group at the 6-position, which can influence its reactivity and biological activity.

    Phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)urea: Contains a urea group instead of a carbamate, affecting its chemical properties and applications.

    Cyclohexyl N-(3-phenyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate: The positions of the phenyl and cyclohexyl groups are swapped, leading to different steric and electronic effects.

Uniqueness

Phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The presence of both a phenyl and a cyclohexyl group, along with the methyl substitution on the triazine ring, provides a unique combination of steric and electronic effects that can be exploited in various applications.

Properties

IUPAC Name

phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-12-18-15(22)20(13-8-4-2-5-9-13)17(24)21(12)19-16(23)25-14-10-6-3-7-11-14/h3,6-7,10-11,13H,2,4-5,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPARECEAQBWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)N(C(=O)N1NC(=O)OC2=CC=CC=C2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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